Cyclopropyl(quinoxaline-2-yl)amine
Description
Cyclopropyl(quinoxaline-2-yl)amine is a bicyclic compound featuring a cyclopropyl group linked to the 2-position of a quinoxaline scaffold. Its unique structure combines the strain of the cyclopropane ring with the aromatic electron-deficient quinoxaline system, making it a versatile pharmacophore in medicinal chemistry. This compound has garnered attention for its interactions with flavoproteins, particularly monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), where it acts as a mechanism-based inhibitor .
Properties
IUPAC Name |
N-cyclopropylquinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10-9(3-1)12-7-11(14-10)13-8-5-6-8/h1-4,7-8H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKBJVOISDQKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(quinoxaline-2-yl)amine typically involves the formation of the quinoxaline ring followed by the introduction of the cyclopropylamine moiety. One common method is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core. Subsequent reactions can introduce the cyclopropylamine group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ scalable reaction conditions, such as the use of continuous flow reactors and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(quinoxaline-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Cyclopropyl(quinoxaline-2-yl)amine derivatives have been investigated for their antiviral properties. For instance, quinoxaline-based compounds have been shown to inhibit the NS3/4A protease of the Hepatitis C virus (HCV), which is crucial for viral replication. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinoxaline scaffold can enhance potency against drug-resistant HCV variants .
Antimycobacterial Properties
Recent studies have highlighted the potential of quinoxaline derivatives, including this compound, to exhibit antimycobacterial activity against Mycobacterium tuberculosis. A series of derivatives demonstrated significant bacteriostatic effects, suggesting that these compounds could be developed into effective treatments for tuberculosis .
Anticancer Applications
Quinoxaline derivatives have also been explored for their anticancer properties. Compounds containing the quinoxaline moiety have shown promise in targeting various cancer cell lines. For example, specific derivatives were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis . The structure of this compound may contribute to similar activities, warranting further investigation.
Mechanism of Action
The biological mechanisms underlying the activity of this compound are multifaceted. For antiviral applications, the compound's ability to bind to viral proteases disrupts the viral life cycle. In antimycobacterial applications, it may interfere with metabolic pathways essential for bacterial survival .
Case Studies
- HIV Research : In a study evaluating quinoxaline compounds as anti-HIV agents, several derivatives exhibited significant inhibitory effects on reverse transcriptase, with selectivity indices indicating lower toxicity compared to standard treatments .
- Tuberculosis Treatment : A recent investigation into new synthetic routes for quinoxaline derivatives revealed promising results against drug-resistant strains of M. tuberculosis, highlighting the importance of structural modifications in enhancing efficacy .
Material Science
Applications in Electronics
Beyond biological applications, this compound and its derivatives have potential uses in material science, particularly in organic electronics. The unique electronic properties of quinoxaline compounds make them suitable candidates for use in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Comparative Data Table
Mechanism of Action
The mechanism of action of cyclopropyl(quinoxaline-2-yl)amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Enzyme Inhibition: MAO B vs. LSD1
Cyclopropyl(quinoxaline-2-yl)amine shares mechanistic similarities with other cyclopropyl amines but exhibits divergent effects depending on the enzyme target:
Key Findings :
Key Findings :
- Cyclopropyl’s rigid geometry enhances binding affinity in enzymes like tRNA-guanine transglycosylase, but activity is highly dependent on substituent placement .
- Chiral amides (e.g., NHCH3, NH2) show reduced potency compared to cyclopropyl derivatives, underscoring the latter’s unique steric and electronic properties .
Key Findings :
Data Sources :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
